BenchChemオンラインストアへようこそ!

2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one

Physicochemical profiling Drug-likeness Lead optimization

This compound is the only catalogued 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine bearing a 2-phenoxypropanoyl group with an α-methyl branch. It offers a unique starting point for scaffold-hopping campaigns targeting enzymes or receptors where phenoxypropanoyl ligands are active. With a QED of 0.94, it meets stringent lead-likeness criteria for quality-filtered screening libraries. Its confirmed GPR35 inactivity (IC50 >100 µM) makes it an ideal negative control in GPCR panels. Procure alongside the des-thiadiazole analog (MW 219.28) for paired permeability assays (PAMPA/Caco-2) to directly quantify the impact of thiadiazole incorporation on membrane transit. The chiral α-carbon enables stereoselective SAR exploration. For non-human research use only.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2097912-91-7
Cat. No. B2541408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
CAS2097912-91-7
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)OC2=NSN=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H17N3O3S/c1-11(20-12-5-3-2-4-6-12)15(19)18-8-7-13(10-18)21-14-9-16-22-17-14/h2-6,9,11,13H,7-8,10H2,1H3
InChIKeyDKVLJDAVFSRQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one (CAS 2097912-91-7): Structural Identity, Physicochemical Profile, and Procurement Context


2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one (CAS 2097912-91-7, molecular formula C₁₅H₁₇N₃O₃S, MW 319.39) is a synthetic small molecule belonging to the class of 1,2,5-thiadiazole-pyrrolidine hybrid compounds. Its structure comprises a 2-phenoxypropanoyl group linked via an amide bond to a pyrrolidine ring that is O-substituted at the 3-position with a 1,2,5-thiadiazol-3-yloxy moiety [1]. The compound exhibits a computed partition coefficient (clogP) of 2.40, a topological polar surface area (TPSA) of 65.38 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.94, placing it within favorable drug-like chemical space according to Lipinski's Rule of Five [1]. It is catalogued as compound EOS19916 within the European Chemical Biology Database (ECBD) and is commercially available from multiple research chemical suppliers as a non-human-use screening compound [1][2].

Why In-Class Thiadiazole-Pyrrolidine Compounds Cannot Replace 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one Without Data Verification


Compounds within the 1,2,5-thiadiazol-3-yloxy-pyrrolidine chemotype share a common core but diverge substantially at the N-acyl substituent, which in the target compound is a 2-phenoxypropanoyl group. Close analogs such as CAS 2097925-79-4 (o-tolyloxyethanone variant), CAS 2097888-44-1 (thiophenylethanone variant), and CAS 2320885-91-2 (ethoxyphenylpropanone variant) differ in both the aryloxy substituent and the length or saturation of the acyl linker [1]. Even the simpler des-thiadiazole analog 1-(2-phenoxypropanoyl)pyrrolidine (MW 219.28, clogP 1.91, TPSA 29.54) lacks the additional heterocyclic ring that contributes hydrogen-bond acceptor capacity, polar surface area, and conformational constraint . These structural differences are expected to translate into distinct target binding profiles, ADME properties, and biological outcomes; for example, the target compound was tested in a GPR35 antagonism primary screen and returned an inactive result (IC₅₀ > 100 µM), whereas structurally distinct chemotypes within the same screening campaign yielded active hits [2]. Consequently, generic substitution without confirmatory data risks invalidating SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one: Physicochemical, Selectivity, and Screening-Out Data


Physicochemical Differentiation from the Des-Thiadiazole Analog: Lipophilicity, Polar Surface Area, and Drug-Likeness

The target compound differs markedly from its simpler des-thiadiazole analog 1-(2-phenoxypropanoyl)pyrrolidine in three key physicochemical parameters that govern membrane permeability, solubility, and target engagement potential. The 1,2,5-thiadiazol-3-yloxy substitution increases molecular weight by 100.11 Da (319.39 vs. 219.28), elevates clogP from 1.91 to 2.40 (Δ = +0.49 log units), and more than doubles the topological polar surface area from approximately 29.5 Ų to 65.38 Ų [1]. The target compound achieves a QED score of 0.94, indicating strong composite drug-likeness despite the additional heterocyclic mass [1].

Physicochemical profiling Drug-likeness Lead optimization

GPR35 Antagonism Screening Result: Quantitative Class-Level Selectivity Context

The target compound was evaluated in a BRET-based GPR35 antagonism primary assay (ECBD assay EOS300038) using human GPR35-Gα13 SPASM sensor-expressing cells stimulated with 300 µM zaprinast as agonist. The compound was classified as inactive, defined as an IC₅₀ exceeding 100 µM at the highest concentration tested [1]. Within the same screening campaign, 101,030 compounds were tested; only 140 compounds (0.14%) met the activity threshold, while 100,890 compounds (including the target compound) were classified as inactive [2]. By contrast, the reference antagonist CID2745687 exhibits a Ki of 12.8 nM against pamoic acid-induced GPR35 activation and an IC₅₀ of 160 nM against zaprinast-stimulated GPR35 [3].

GPCR screening GPR35 Selectivity profiling

Structural Differentiation from Closest 1,2,5-Thiadiazol-3-yloxy-Pyrrolidine Analogs: The 2-Phenoxypropanoyl Substituent

Among commercially catalogued compounds sharing the 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine core, the target compound is the only one bearing a 2-phenoxypropanoyl N-acyl substituent with a branched α-methyl group adjacent to the carbonyl. Close analogs in vendor catalogues include CAS 2097925-79-4 (2-(2-methylphenoxy)ethanone variant, MW 319.38, unbranched acetyl linker), CAS 2097888-44-1 (thiophen-3-yl-ethanone variant, MW 295.38, heteroaryl replacing phenoxy), and CAS 2320885-91-2 (3-(2-ethoxyphenyl)propanone variant, MW 347.43, ethylenic spacer with ethoxy substituent) [1]. None of these analogs carry the specific combination of (i) a phenoxy group, (ii) an α-methyl branch on the acyl chain, and (iii) a single-carbon spacer between the carbonyl and the phenoxy-bearing carbon. The ECBD similarity search for EOS19916 returned zero similar entries within the database, indicating that no close structural neighbors have been profiled in the same screening platform [2].

Structure-activity relationship Chemotype comparison Scaffold diversity

Drug-Likeness Benchmarking: QED Score Contextualization Against Screening Library Averages

The Quantitative Estimate of Drug-likeness (QED) score of 0.94 for the target compound places it in the top decile of drug-like chemical space, substantially above the mean QED of approximately 0.49 reported for large commercial screening collections [1][2]. This score reflects a weighted composite of eight molecular descriptors including molecular weight, logP, HBD, HBA, TPSA, rotatable bonds, aromatic rings, and fraction of sp³ carbons (Fsp³ = 0.33) [1]. For comparison, the des-thiadiazole analog 1-(2-phenoxypropanoyl)pyrrolidine (MW 219.28, fewer heteroatoms) would be expected to yield a different QED profile due to reduced HBA count and lower TPSA, though a computed QED for that analog is not publicly available .

Compound quality metrics QED Screening library selection

Recommended Research and Procurement Scenarios for 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one Based on Evidence


GPCR Off-Target Selectivity Profiling: Negative Control for GPR35-Mediated Pathways

Given the confirmed inactivity of this compound against GPR35 (IC₅₀ > 100 µM in a BRET-based antagonism assay [1]), it is suitable for inclusion as a negative control or counter-screen compound in GPCR panels where GPR35 selectivity must be demonstrated. Researchers developing GPR35 agonists or antagonists can use this compound to verify that observed phenotypic effects are not driven by non-specific interactions with the thiadiazole-pyrrolidine chemotype. In the broader screening campaign context, where only 0.14% of 101,030 compounds showed GPR35 activity [2], this compound's inactivity is a class-representative result for the thiadiazolyloxy-pyrrolidine scaffold.

Physicochemical Benchmarking for CNS vs. Peripheral Lead Optimization Programs

The compound's TPSA of 65.38 Ų and clogP of 2.40 position it near the boundary of CNS drug-like space (typically TPSA < 60–70 Ų for brain penetration) [1]. The significantly higher TPSA relative to the des-thiadiazole analog (ΔTPSA ≈ +35.9 Ų) [2] makes this compound a useful comparator for medicinal chemistry teams evaluating how thiadiazole incorporation modulates permeability and efflux transporter susceptibility. Procurement for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside the simpler analog can directly quantify the impact of the thiadiazolyloxy group on membrane transit.

Scaffold-Hopping and SAR Exploration Around the 2-Phenoxypropanoyl Motif

This compound is the only catalogued member of the 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine chemotype bearing the 2-phenoxypropanoyl substituent with an α-methyl branch [1]. It therefore represents a unique starting point for scaffold-hopping campaigns targeting enzymes or receptors where phenoxypropanoyl-containing ligands have shown activity. The chiral center at the α-carbon position creates opportunities for stereoselective synthesis and enantiomer-specific SAR. Researchers seeking to diversify a phenoxypropanoyl-based hit series can procure this compound as a heterocycle-enriched analog to probe tolerance for increased polar surface area and hydrogen-bonding functionality at the pyrrolidine nitrogen.

Drug-Likeness-Focused Fragment-to-Lead Library Selection

With a QED score of 0.94, well above the screening library mean of approximately 0.49 [1][2], this compound meets stringent drug-likeness criteria for inclusion in lead-oriented screening collections. Procurement officers maintaining quality-filtered compound libraries can justify its acquisition based on its favorable balance of molecular weight (319.39 Da), lipophilicity (clogP 2.40), and hydrogen-bonding capacity, all of which fall within recommended lead-like and drug-like parameter ranges. Its combination of aromatic (phenoxy, thiadiazole) and saturated (pyrrolidine) ring systems provides three-dimensional character (Fsp³ = 0.33) that is increasingly valued in screening deck design to avoid flat, aromatics-dominated chemical space [1].

Quote Request

Request a Quote for 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.